Methyl octadec-10-en-6-ynoate
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Overview
Description
Methyl octadec-10-en-6-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octadec-10-en-6-ynoate typically involves the esterification of the corresponding acetylenic fatty acid. One common method involves the reaction of the acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . Another method involves the use of selenium dioxide and tert-butyl hydroperoxide for the oxidation of acetylenic fatty esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-10-en-6-ynoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be employed to reduce the triple and double bonds in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Major Products Formed
Reduction: Reduction reactions can produce saturated esters.
Substitution: Halogenated derivatives can be formed through substitution reactions.
Scientific Research Applications
Methyl octadec-10-en-6-ynoate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound in mass spectrometry studies to understand the behavior of acetylenic fatty acid esters . Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
In the field of biology, this compound can be used to investigate the effects of acetylenic fatty acids on cellular processes
Mechanism of Action
The mechanism of action of methyl octadec-10-en-6-ynoate involves its interaction with molecular targets and pathways within cells. The presence of both triple and double bonds allows it to participate in various chemical reactions, potentially affecting cellular functions. For example, its oxidation products can interact with enzymes and other proteins, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-6-ynoate: Another acetylenic fatty acid ester with a similar structure but differing in the position of the triple bond.
Methyl octadec-6,9-dien-12-ynoate: A compound with both double and triple bonds, similar to methyl octadec-10-en-6-ynoate.
Methyl octadec-6-en-10-ynoate: A closely related compound with a similar structure and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its double and triple bonds, which influences its reactivity and the types of products formed during chemical reactions. This distinct structure makes it a valuable compound for studying the effects of acetylenic fatty acids and developing new synthetic methodologies.
Properties
CAS No. |
62203-94-5 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-10-en-6-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3 |
InChI Key |
PPSIAGRWNQOBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCC#CCCCCC(=O)OC |
Origin of Product |
United States |
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